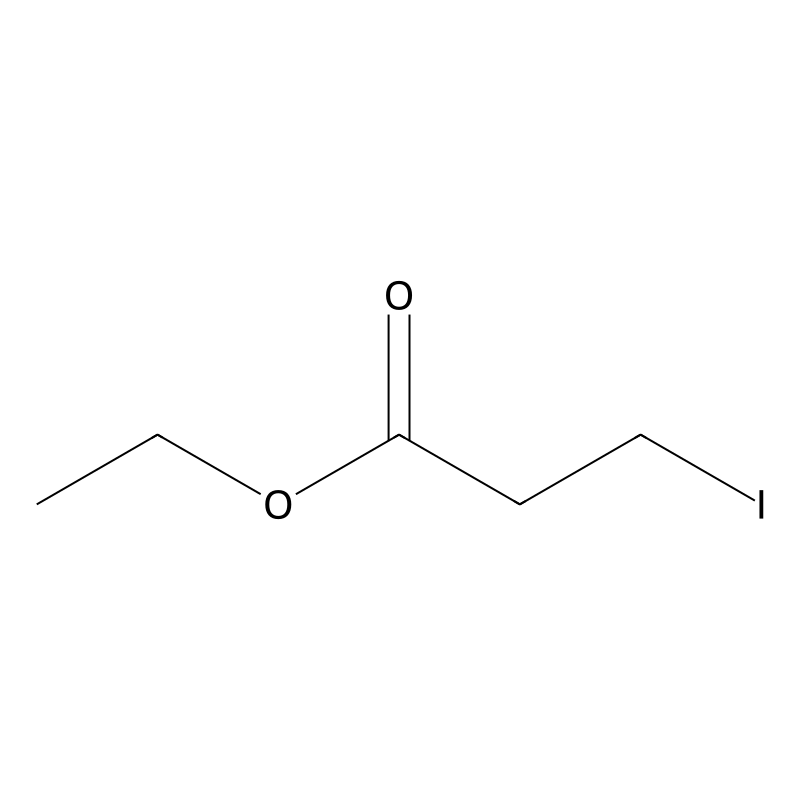Ethyl 3-iodopropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
Ethyl 3-iodopropanoate can be a valuable building block for the synthesis of more complex molecules. Due to the presence of the reactive ester and iodide functional groups, it can undergo various chemical reactions to create different organic compounds. Researchers can utilize this to synthesize novel molecules for applications in drug discovery, material science, and other fields [].
Neuroscience Research
Some studies have investigated the potential of Ethyl 3-iodopropanoate as a tool to study the N-methyl-D-aspartate (NMDA) receptor, a protein complex involved in learning and memory. It has been shown to interact with the glycine binding site of the NMDA receptor, but the exact mechanisms and potential applications in this area are still under investigation [].
Ethyl 3-iodopropanoate is an organic compound with the molecular formula C₅H₉IO₂ and a CAS number of 6414-69-3. It is classified as an ester, specifically an ethyl ester of 3-iodopropanoic acid. This compound appears as a colorless to pale yellow liquid and is characterized by its distinctive iodine content, which contributes to its reactivity in various chemical processes. Ethyl 3-iodopropanoate is notable for its use in organic synthesis, particularly in reactions involving nucleophilic substitution due to the presence of the iodine atom, which is a good leaving group .
- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the formation of alcohols or amines.
- Dimerization: Under specific conditions, such as microwave-assisted catalysis, ethyl 3-iodopropanoate can undergo dimerization to form diethyl adipate .
- Coupling Reactions: It can react with various substrates, including chloroketones, leading to the formation of complex organic structures with defined stereochemistry .
While specific biological activities of ethyl 3-iodopropanoate are not extensively documented, compounds containing iodine are often explored for their potential antimicrobial and antifungal properties. Additionally, esters like ethyl 3-iodopropanoate may exhibit varying degrees of toxicity and bioactivity depending on their structure and functional groups. Research into similar compounds suggests potential applications in pharmaceuticals and agrochemicals due to their reactivity and ability to modify biological pathways .
Ethyl 3-iodopropanoate can be synthesized through several methods:
- Esterification: Reacting propanoic acid with ethanol in the presence of an acid catalyst can yield ethyl propanoate, which can then be iodinated.
- Iodination: Direct iodination of propanoic acid or its derivatives using iodine or iodinating agents under acidic conditions.
- Microwave-Assisted Synthesis: Utilizing microwave technology to enhance reaction rates and yields when synthesizing derivatives or conducting coupling reactions .
Ethyl 3-iodopropanoate shares structural similarities with other halogenated esters and propanoic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Propanoate | C₄H₈O₂ | Lacks halogen; less reactive than ethyl 3-iodopropanoate |
| Methyl 3-iodopropanoate | C₄H₇IO₂ | Methyl group instead of ethyl; different reactivity profile |
| Ethyl 2-bromopropanoate | C₄H₈BrO₂ | Contains bromine; generally more reactive than iodine |
| Ethyl 4-iodobutanoate | C₅H₉IO₂ | Longer carbon chain; similar reactivity but different applications |
Ethyl 3-iodopropanoate stands out due to its specific iodine content, which influences its reactivity and applications in organic synthesis compared to similar compounds. Its unique structure allows for versatile transformations that are essential in synthetic chemistry .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








